4-Methoxybenzoyl cyanide

Description

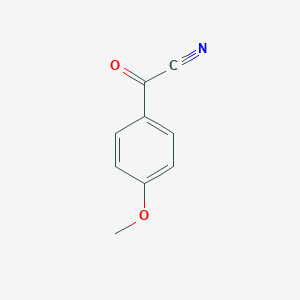

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMIZSCETMDNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348953 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-83-1 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzoyl Cyanide

Abstract

4-Methoxybenzoyl cyanide is a pivotal aroyl cyanide intermediate, valued for its utility in constructing more complex molecular architectures in medicinal chemistry and materials science. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the cyanide moiety, makes it a versatile building block for synthesizing heterocycles, 1,3-diketones, and other pharmacologically relevant scaffolds.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 4-methoxybenzoyl cyanide from its acyl chloride precursor, details critical safety protocols for handling cyanide reagents, presents a full suite of characterization data for structural verification, and discusses the mechanistic underpinnings of the synthetic strategy.

Rationale and Strategic Overview

The synthesis of aroyl cyanides, including 4-methoxybenzoyl cyanide, is most reliably achieved through the nucleophilic acyl substitution of a corresponding aroyl halide with a cyanide salt. This method is favored for its high efficiency and the general availability of the starting materials.

Core Logic of the Selected Synthetic Route:

-

Precursor Activation: 4-Methoxybenzoyl chloride is an ideal starting material.[2] The chloride atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile Selection: The cyanide ion (CN⁻) serves as the carbon-based nucleophile. While simple alkali metal cyanides like sodium or potassium cyanide can be used, their reaction in two-phase (solid-liquid) systems can be slow and may lead to side products.[3]

-

Catalysis: The use of copper(I) cyanide (CuCN) is a well-established and highly effective strategy. CuCN facilitates the displacement of the chloride, often leading to higher yields and cleaner reactions compared to uncatalyzed methods using NaCN or KCN alone.[3] The reaction likely proceeds through a transient copper-coordinated intermediate, enhancing the nucleophilicity of the cyanide and promoting the substitution.

This guide will focus on the copper(I) cyanide-mediated conversion of 4-methoxybenzoyl chloride to 4-methoxybenzoyl cyanide.

Synthesis Workflow and Mechanism

The overall process involves the reaction of the starting materials, followed by an aqueous workup to remove inorganic salts, and finally, purification to isolate the target compound.

Caption: Mechanism of nucleophilic acyl substitution for aroyl cyanide synthesis.

Experimental Protocol

Disclaimer: This protocol involves highly toxic cyanide compounds. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment. [4]Never work alone when handling cyanides. [5]

Mandatory Safety Precautions

-

Engineering Controls: All manipulations of solid cyanide salts and the reaction itself must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas. [6]* Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves. [7][8]* Incompatible Materials: Keep all acids and water away from cyanide salts, as they will react to produce highly toxic and flammable hydrogen cyanide (HCN) gas. [4][7]Store cyanides in a cool, dry, and dedicated area away from incompatible materials. [6]* Waste Disposal: All cyanide-contaminated waste (gloves, bench paper, glassware) is considered P-listed hazardous waste and must be disposed of according to institutional guidelines. [8]Aqueous waste containing cyanide should be treated with bleach (sodium hypochlorite) at a pH > 10 to oxidize the cyanide to the less toxic cyanate before disposal.

-

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. [5]A cyanide antidote kit (e.g., hydroxocobalamin) should be available, but only administered by trained emergency medical personnel. [7]In case of skin exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [5]

Step-by-Step Synthesis Procedure

This protocol is adapted from established methods for the synthesis of aroyl cyanides from aroyl chlorides. [3][9]

-

Reactor Setup: In a certified chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to remove moisture.

-

Charging Reagents: To the flask, add copper(I) cyanide (0.95 eq) and a high-boiling point aprotic solvent (e.g., o-dichlorobenzene or DMF). Begin stirring to create a suspension.

-

Addition of Acyl Chloride: Slowly add 4-methoxybenzoyl chloride (1.0 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 150-200°C. The exact temperature may require optimization but should be sufficient to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 4-methoxybenzoyl chloride spot/peak indicates the reaction is complete. This typically takes 2-4 hours.

-

Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid copper salts. Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. If a solvent like DMF was used, dilute with a larger volume of a less polar solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 4-methoxybenzoyl cyanide as a solid or oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-methoxybenzoyl cyanide. The data presented below are based on typical values reported in the literature and spectral databases. [9]

| Parameter | Technique | Expected Observation |

|---|---|---|

| Molecular Formula | - | C₉H₇NO₂ |

| Molecular Weight | - | 161.16 g/mol |

| Appearance | Visual Inspection | Colorless to pale yellow solid or oil |

| ¹H NMR (CDCl₃, 300 MHz) | Spectroscopy | δ 8.10-8.15 (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to C=O), δ 6.95-7.00 (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to OMe), δ 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) | Spectroscopy | δ ~166 (C=O), δ ~165 (Ar-C-OMe), δ ~133 (Ar-CH), δ ~125 (Ar-C-CO), δ ~115 (Ar-CH), δ ~113 (C≡N), δ ~56 (-OCH₃) |

| IR Spectroscopy (KBr or neat) | Spectroscopy | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~1680 cm⁻¹ (strong, sharp, C=O stretch), ~1600, 1580 cm⁻¹ (C=C aromatic stretch), ~1260 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | Spectrometry | [M]⁺ at m/z = 161. Key fragment at m/z = 135 ([M-CN]⁺, base peak). |

Interpreting the Data:

-

¹H NMR: The spectrum should show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A singlet integrating to three protons confirms the presence of the methoxy group.

-

¹³C NMR: The downfield signals for the carbonyl and nitrile carbons are highly characteristic. The signal around 56 ppm is indicative of a methoxy carbon on an aromatic ring. [10]* IR: The two most important peaks to confirm a successful reaction are the sharp nitrile stretch around 2230 cm⁻¹ and the carbonyl stretch around 1680 cm⁻¹. The absence of a broad -OH peak (from hydrolysis of the acyl chloride) is a good indicator of a clean product.

-

MS: The molecular ion peak confirms the correct mass. The major fragmentation pattern, loss of the cyanide radical, results in the stable 4-methoxybenzoyl cation (m/z 135), which is often the base peak.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 4-methoxybenzoyl cyanide via the copper(I) cyanide-mediated cyanation of 4-methoxybenzoyl chloride. By adhering to the stringent safety protocols outlined, researchers can safely access this valuable synthetic intermediate. The comprehensive characterization data provided serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions.

- United Chemical. (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.

- Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.

- University of Illinois Division of Research Safety. (2014). Cyanides.

- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.

- Organic Chemistry Portal. (n.d.). Alkanoyl and Aroyl Cyanide synthesis by Cyanation.

- ChemicalBook. (n.d.). 4-Methoxybenzyl cyanide synthesis.

- University of Wisconsin-Milwaukee. (n.d.). Laboratory Safety Guideline: Sodium and Potassium Cyanide.

- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.

-

Kang, S.-K., Sohn, H.-K., & Kim, S.-G. (1989). A Convenient One-Step Synthesis of Aroyl Cyanides from Aromatic Aldehydes. Organic Preparations and Procedures International, 21(3), 373-375. Retrieved from [Link]

- Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696.

- Chemical Processing. (n.d.). The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride.

- Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE For Synthesis.

- Ekeeda. (2019). Preparation of Aldehydes and Ketones from Alkyl Cyanide Using Stannous Chloride.

- Central Drug House (P) Ltd. (n.d.). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS.

- ChemicalBook. (n.d.). 4-Methoxybenzyl cyanide(104-47-2) MS spectrum.

- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.

- ChemicalBook. (n.d.). 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum.

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoyl cyanide. PubChem Compound Database. Retrieved from [Link]

- TCI Chemicals. (n.d.). 4-Methoxybenzoyl Chloride.

- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.

- Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride, 97%.

- Loba Chemie. (2019). 4-METHOXYBENZYL CYANIDE For Synthesis MSDS.

- Chem-Impex. (n.d.). 4-Methoxybenzoyl chloride.

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]

- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. unitedchemicalcn.com [unitedchemicalcn.com]

- 8. uthsc.edu [uthsc.edu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methoxybenzoyl Cyanide for Advanced Synthesis

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-Methoxybenzoyl cyanide. This versatile acyl cyanide is a valuable building block in organic chemistry, offering a unique combination of reactivity as both a potent acylating agent and a precursor for various functional group transformations. This document provides not only established protocols and key data but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of this important chemical entity.

Core Concepts: The Chemistry of 4-Methoxybenzoyl Cyanide

4-Methoxybenzoyl cyanide, an aromatic acyl cyanide, possesses a distinct reactivity profile governed by the electronic interplay of its three core functional components: the carbonyl group, the cyanide moiety, and the para-methoxy substituted phenyl ring. The powerful electron-withdrawing nature of the cyano group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a highly effective acylating agent. Concurrently, the methoxy group, an electron-donating group, modulates the reactivity of the aromatic ring and influences the overall stability of the molecule. This fine balance of electronic effects makes 4-Methoxybenzoyl cyanide a strategic choice for the synthesis of complex molecules, including a wide array of heterocyclic systems that are prevalent in medicinal chemistry.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical reagent. The essential physicochemical and spectroscopic data for 4-Methoxybenzoyl cyanide are summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 13340-57-1 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-78 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Profile

The structural integrity of 4-Methoxybenzoyl cyanide is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The aromatic protons typically appear as two distinct doublets, characteristic of a para-substituted benzene ring, in the downfield region. The three protons of the methoxy group present as a sharp singlet at approximately 3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with the carbonyl carbon resonating significantly downfield. Key signals include the carbonyl carbon, the cyanide carbon, the four distinct aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong, indicative absorption bands. A sharp, intense band corresponding to the C≡N stretch of the cyanide group is observed around 2220-2240 cm⁻¹. The C=O stretch of the carbonyl group appears as another strong absorption in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, confirming its elemental composition.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Methoxybenzoyl cyanide is most reliably achieved via the nucleophilic substitution of a 4-methoxybenzoyl halide with a cyanide source. The following protocol details a robust and scalable laboratory procedure.

Diagram 1: Synthetic Workflow for 4-Methoxybenzoyl Cyanide

Caption: A streamlined workflow for the synthesis of 4-Methoxybenzoyl cyanide.

Experimental Protocol:

Materials:

-

4-Methoxybenzoyl chloride

-

Trimethylsilyl cyanide (TMSCN) or Sodium Cyanide (NaCN)

-

Anhydrous Dichloromethane (DCM)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, if using NaCN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxybenzoyl chloride (1.0 equivalent) and dissolve in anhydrous DCM.

-

Cyanation:

-

Method A (Milder Conditions): Cool the solution to 0 °C and add trimethylsilyl cyanide (1.1 equivalents) dropwise.

-

Method B (Cost-Effective): Add sodium cyanide (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield 4-Methoxybenzoyl cyanide as a white to off-white solid.

Rationale for Experimental Design:

-

Inert Atmosphere: The exclusion of moisture is critical to prevent the hydrolysis of the highly reactive 4-methoxybenzoyl chloride to the corresponding carboxylic acid.

-

Choice of Cyanide Source: Trimethylsilyl cyanide is often preferred for its solubility in organic solvents and its ability to promote cleaner reactions. Sodium cyanide, while more economical, requires a phase-transfer catalyst to facilitate the transport of the cyanide anion into the organic phase for an efficient reaction.

-

Aqueous Bicarbonate Wash: This step is essential to neutralize any unreacted acid chloride and remove any acidic byproducts, simplifying the subsequent purification process.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Methoxybenzoyl cyanide is extensive, primarily revolving around its function as an acylating agent and as a precursor for nitrogen-containing heterocycles.

Diagram 2: Reactivity Pathways of 4-Methoxybenzoyl Cyanide

Caption: Key synthetic transformations of 4-Methoxybenzoyl cyanide.

Acylation of Nucleophiles

4-Methoxybenzoyl cyanide readily reacts with a variety of nucleophiles. Alcohols are acylated to form the corresponding esters, and amines are converted to amides. These reactions are often high-yielding and proceed under mild conditions, making this reagent a valuable alternative to the more corrosive and moisture-sensitive acyl chlorides.

Synthesis of Heterocyclic Scaffolds

A cornerstone of its application in drug discovery is the use of 4-Methoxybenzoyl cyanide in the construction of heterocyclic ring systems.

-

Quinoxalines: In a classic condensation reaction, 4-Methoxybenzoyl cyanide can react with ortho-phenylenediamines. The initial nucleophilic attack of one amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration, leads to the formation of the quinoxaline core. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.

-

Triazines: 1,3,5-Triazines can be synthesized from cyanide derivatives. While direct synthesis from 4-methoxybenzoyl cyanide is less common, its derivatives can be precursors. For instance, the corresponding amidine can undergo cyclocondensation with other reagents to form the triazine ring. Triazines are a class of heterocycles with significant applications in medicinal chemistry and as herbicides.

Safety and Handling

As a cyanide-containing compound, 4-Methoxybenzoyl cyanide must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Toxicity: 4-Methoxybenzoyl cyanide is toxic if ingested, inhaled, or absorbed through the skin. Avoid creating dust.

-

Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal, in strict accordance with institutional and local environmental regulations.

Conclusion

4-Methoxybenzoyl cyanide is a potent and versatile synthetic intermediate with significant applications in organic synthesis and drug discovery. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for the modern chemist. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount to harnessing its full synthetic potential.

References

spectroscopic data (NMR, IR, MS) of 4-Methoxybenzoyl cyanide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzoyl Cyanide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxybenzoyl cyanide (CAS RN: 14271-83-1), a valuable intermediate in organic synthesis. Due to the relative scarcity of published data for this specific acyl cyanide, this document synthesizes experimental information with predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. We present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the identification and characterization of this compound, ensuring experimental integrity and facilitating its use in drug development and materials science.

Introduction and Structural Verification

4-Methoxybenzoyl cyanide, also known as p-anisoyl cyanide, is an aromatic acyl cyanide featuring a carbonyl group situated between a 4-methoxyphenyl ring and a nitrile functional group. Its molecular formula is C₉H₇NO₂ and it has a molecular weight of 161.16 g/mol .

A critical point of clarification is the distinction between 4-methoxybenzoyl cyanide and its structural isomer, 4-methoxybenzyl cyanide (CAS RN: 104-47-2). The latter compound, also known as (4-methoxyphenyl)acetonitrile, contains a methylene (-CH₂-) bridge between the aromatic ring and the nitrile, lacking the carbonyl group central to the reactivity and spectroscopic signature of the title compound. This guide pertains exclusively to the benzoyl derivative.

The synthesis of 4-methoxybenzoyl cyanide can be achieved via the reaction of 4-methoxybenzoyl chloride with a cyanide source, such as cyanotrimethylsilane, often catalyzed by a Lewis acid like tin(IV) chloride.[1]

Molecular Structure

The chemical structure of 4-methoxybenzoyl cyanide is depicted below.

Caption: Molecular Structure of 4-Methoxybenzoyl Cyanide.

Spectroscopic Analysis

This section details the expected spectroscopic signatures of 4-methoxybenzoyl cyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted spectra for 4-methoxybenzoyl cyanide in a standard solvent like CDCl₃ are as follows.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to be simple and highly characteristic, displaying signals only in the aromatic and methoxy regions.

-

~8.15 ppm (d, 2H, J ≈ 9.0 Hz): This doublet corresponds to the two aromatic protons (H-2, H-6) that are ortho to the electron-withdrawing carbonyl group. The deshielding effect of the carbonyl causes this signal to appear significantly downfield.

-

~7.00 ppm (d, 2H, J ≈ 9.0 Hz): This doublet represents the two aromatic protons (H-3, H-5) ortho to the electron-donating methoxy group. These protons are more shielded and thus appear upfield. The coupling constant (J) should be identical to that of the downfield doublet, confirming their para relationship.

-

~3.90 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment.

-

~165 ppm (C=O): The carbonyl carbon signal is expected in this region, which is typical for aromatic ketones. For comparison, the carbonyl carbon in benzoyl cyanide appears at 165.8 ppm.[1]

-

~164 ppm (C-OCH₃): The aromatic carbon directly attached to the methoxy group (C-4) is significantly deshielded by the oxygen atom.

-

~132 ppm (C-2, C-6): The two equivalent aromatic carbons ortho to the carbonyl group.

-

~129 ppm (C-1): The quaternary aromatic carbon attached to the carbonyl group (ipso-carbon).

-

~114 ppm (C-3, C-5): The two equivalent aromatic carbons ortho to the methoxy group.

-

~113 ppm (C≡N): The nitrile carbon signal. This is consistent with the value of 112.6 ppm observed for benzoyl cyanide.[1]

-

~56 ppm (-OCH₃): The carbon of the methoxy group, a highly characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

-

2230–2215 cm⁻¹ (strong, sharp): This absorption is highly characteristic of the nitrile (C≡N) stretching vibration. A conjugated nitrile, as in this case, typically appears in this range.

-

1690–1670 cm⁻¹ (strong): This band corresponds to the carbonyl (C=O) stretching vibration of the aroyl group. Conjugation with the aromatic ring lowers the frequency from a typical ketone stretch (>1700 cm⁻¹).

-

1605–1580 cm⁻¹ & 1510-1450 cm⁻¹ (medium-strong): These bands are due to C=C stretching vibrations within the aromatic ring.

-

1270–1230 cm⁻¹ (strong) & 1040-1020 cm⁻¹ (medium): These two bands are characteristic of an aryl-alkyl ether. The higher frequency band is attributed to the asymmetric C-O-C stretch, while the lower frequency one is from the symmetric stretch. The IR spectrum of the related 4-methoxybenzoyl isothiocyanate shows a very strong band in this region.[2]

-

~3050 cm⁻¹ (weak-medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion (M⁺˙): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 161 , corresponding to the molecular weight of C₉H₇NO₂.

-

Key Fragmentation Pathways: The primary fragmentation is expected to involve the cleavage of the acyl-cyanide bond, which is relatively weak.

-

m/z = 135 (Base Peak): Loss of the cyanide radical (•CN, 26 Da) results in the formation of the 4-methoxybenzoyl cation . This is a highly stable acylium ion and is predicted to be the base peak of the spectrum.

-

m/z = 107: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the m/z 135 fragment yields the 4-methoxyphenyl cation .

-

m/z = 77: Further fragmentation of the m/z 107 ion through loss of formaldehyde (CH₂O, 30 Da) can lead to the formation of the phenyl cation.

-

Caption: Proposed EI-MS Fragmentation Pathway.

Summary of Spectroscopic Data

The key analytical data points for the characterization of 4-methoxybenzoyl cyanide are summarized below.

| Technique | Feature | Expected Value / Range | Interpretation |

| ¹H NMR | Aromatic Protons (ortho to C=O) | ~8.15 ppm (d) | H-2, H-6 |

| Aromatic Protons (ortho to OMe) | ~7.00 ppm (d) | H-3, H-5 | |

| Methoxy Protons | ~3.90 ppm (s) | -OCH₃ | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm | C=O |

| Nitrile Carbon | ~113 ppm | C≡N | |

| Methoxy Carbon | ~56 ppm | -OCH₃ | |

| IR | Nitrile Stretch | 2230–2215 cm⁻¹ | C≡N |

| Carbonyl Stretch | 1690–1670 cm⁻¹ | C=O | |

| Aryl Ether Asymmetric Stretch | 1270–1230 cm⁻¹ | Ar-O-C | |

| MS (EI) | Molecular Ion (M⁺˙) | m/z 161 | [C₉H₇NO₂]⁺˙ |

| Base Peak | m/z 135 | [CH₃OC₆H₄CO]⁺ | |

| Major Fragment | m/z 107 | [CH₃OC₆H₄]⁺ |

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for an analyte such as 4-methoxybenzoyl cyanide.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-methoxybenzoyl cyanide sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS, 0.0 ppm).

-

Homogenization: Gently vortex the tube until the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle with a 2-second relaxation delay is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: With the ATR crystal clean and empty, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (EI) Protocol

-

Sample Introduction: For a thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Parameters (EI):

-

Ionization Energy: Set to the standard 70 eV.

-

Source Temperature: Set to ~200-250 °C to ensure volatilization without thermal decomposition.

-

Mass Range: Scan a range appropriate for the compound, for example, m/z 40 to 300.

-

-

Acquisition: Introduce the sample into the ion source. For GC-MS, inject ~1 µL of the solution onto the column and begin the temperature program. The mass analyzer will scan the set range continuously.

-

Data Analysis: Identify the molecular ion peak from the resulting mass spectrum. Analyze the fragmentation pattern and compare it to the proposed pathway to confirm the structure.

Conclusion

The spectroscopic profile of 4-methoxybenzoyl cyanide is defined by a unique combination of features derived from its aroyl, nitrile, and methoxy functionalities. The ¹H NMR spectrum is characterized by a simple AA'BB' aromatic pattern, while the IR spectrum is dominated by strong, sharp stretches for the C≡N and C=O groups. Mass spectrometry confirms the molecular weight and shows a characteristic base peak at m/z 135 corresponding to the stable 4-methoxybenzoyl cation. This comprehensive guide provides a reliable framework for the unequivocal identification and characterization of 4-methoxybenzoyl cyanide, serving as an essential tool for researchers in the chemical sciences.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxybenzoyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. Retrieved from [Link]

-

PubChem. (n.d.). Phenylglyoxylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

solubility of 4-Methoxybenzoyl cyanide in different solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Methoxybenzoyl cyanide (p-Anisoyl cyanide), a key intermediate in various synthetic applications. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth exploration of the physicochemical principles governing its solubility. We will examine the molecular characteristics of 4-Methoxybenzoyl cyanide, present a qualitative solubility profile across a range of solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 4-Methoxybenzoyl cyanide in their work.

Introduction: The Significance of Solubility for 4-Methoxybenzoyl Cyanide

4-Methoxybenzoyl cyanide is a versatile chemical intermediate utilized in the synthesis of more complex molecules, including pharmaceutical compounds and photoresist chemicals. Its molecular structure, featuring a methoxy-substituted benzene ring attached to a carbonyl cyanide moiety, imparts a unique combination of polarity and reactivity.

The solubility of a compound is a critical physical property that dictates its utility in numerous applications:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a primary determinant of bioavailability and dictates formulation strategies.[1][2]

Understanding and quantifying the solubility of 4-Methoxybenzoyl cyanide is, therefore, not a trivial pursuit but a foundational requirement for process optimization, yield maximization, and the development of effective downstream applications.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3][4][5] To predict the solubility of 4-Methoxybenzoyl cyanide, we must first analyze its molecular structure.

-

Molecular Structure: 4-Methoxybenzoyl cyanide (C₉H₇NO₂) consists of a non-polar aromatic ring, a polar ether group (-OCH₃), and a highly polar carbonyl cyanide group (-COCN).

-

Polarity: The presence of oxygen and nitrogen atoms creates significant dipole moments. The carbonyl group (C=O) and the nitrile group (C≡N) are strong electron-withdrawing groups, making this region of the molecule highly polar. The ether group also contributes to its polarity. However, the benzene ring is hydrophobic and non-polar. This amphiphilic nature suggests that the compound's solubility will be highly dependent on the solvent's character.

-

Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the oxygen of the carbonyl and ether groups, and the nitrogen of the nitrile group) but lacks strong hydrogen bond donors.[6][7] This means it can interact with protic solvents (like alcohols) that can donate a hydrogen bond, which can enhance solubility.[6][7]

Solubility Profile of 4-Methoxybenzoyl Cyanide

| Solvent Category | Example Solvents | Polarity Index (P')[8] | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | 0.1 - 0.2 | Insoluble / Sparingly Soluble | The large, non-polar aromatic ring has some affinity for non-polar solvents, but the highly polar carbonyl cyanide functional group prevents significant dissolution. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | 3.1 - 4.4 | Soluble / Very Soluble | These solvents offer a balance. Their polarity can solvate the polar functional groups, while their organic nature is compatible with the benzene ring. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | 5.1 - 6.4 | Soluble / Very Soluble | The high polarity of these solvents effectively solvates the polar regions of the molecule, leading to good solubility. |

| Polar Protic | Methanol, Ethanol | 5.1 - 4.3 (Varies) | Soluble | These solvents are polar and can act as hydrogen bond donors to the oxygen and nitrogen atoms in 4-Methoxybenzoyl cyanide, facilitating dissolution.[9] A product data sheet notes that a 1% solution in methanol is clear.[10] |

| Highly Polar | Water | 10.2 | Insoluble | Despite its polar functional groups, the large, hydrophobic benzene ring dominates, preventing significant solubility in water. The lack of strong H-bond donating groups on the molecule further limits aqueous solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, experimental measurement is essential. The saturation shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is considered the most reliable technique.[11][12]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a solvent and agitating the mixture for a prolonged period until the concentration of the dissolved solid in the solvent reaches a constant value.[11][13] This constant concentration represents the equilibrium solubility. The key is to ensure that a solid phase remains present throughout the experiment, confirming that the solution is truly saturated.[13]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

-

4-Methoxybenzoyl cyanide (solid)

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Standard:

-

Accurately weigh a known amount of 4-Methoxybenzoyl cyanide and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution. This will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Methoxybenzoyl cyanide to a series of vials. "Excess" means enough solid will visibly remain undissolved at equilibrium. A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the test solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[13]

-

Causality: Agitation is crucial to increase the surface area of the solid in contact with the solvent, facilitating faster dissolution and ensuring the entire system reaches equilibrium, not just the layer of solvent in direct contact with the solid.[14]

-

Allow the samples to equilibrate for a sufficient period. For most compounds, 24 to 72 hours is adequate to reach thermodynamic equilibrium.[13]

-

Self-Validation: To confirm equilibrium, you can take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration no longer increases significantly between time points (e.g., <5% change).[12]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved solid particles.[14] Analyzing a sample containing suspended solids would artificially inflate the concentration and lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to bring its concentration within the range of the calibration curve.

-

Prepare a series of calibration standards by diluting the stock standard solution.

-

Analyze the calibration standards and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of 4-Methoxybenzoyl cyanide in your diluted samples.

-

-

Data Calculation:

-

Calculate the final solubility by multiplying the measured concentration by the dilution factor used.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

Caption: Logical relationship governing solubility outcomes.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link] [2]13. Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link] [3]14. ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Towson University. Polarity of Solvents. [Link]

-

Loba Chemie. 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. [Link]

-

Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link] [4]20. World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

-

Cuesta College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 4-Methoxybenzoyl cyanide. [Link]

-

University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

-

Alpha Chemika. 4-METHOXYBENZYL CYANIDE For Synthesis. [Link]

-

European Patent Office. Method of preparing cyanohydrins. [Link]

- Google Patents. EP0132320A1 - Method of preparing cyanohydrins.

- Google Patents.

-

Organic Syntheses. acetone cyanohydrin. [Link]

-

Loba Chemie. 4-METHOXYBENZYL CYANIDE. [Link]

Sources

- 1. al-kindipublisher.com [al-kindipublisher.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Polarity Index [macro.lsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Chemical Nature of 4-Methoxybenzoyl Cyanide: An Acyl Cyanide

An In-depth Technical Guide to the Stability and Storage of 4-Methoxybenzoyl Cyanide

For the modern researcher, scientist, or drug development professional, the integrity of starting materials and intermediates is paramount to reproducible and successful outcomes. 4-Methoxybenzoyl cyanide, a key building block in various synthetic pathways, is no exception. Its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the stability profile of 4-Methoxybenzoyl cyanide, offering field-proven insights into its optimal storage and handling conditions.

4-Methoxybenzoyl cyanide, with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , belongs to the functional group class of acyl cyanides.[1] This classification is critical to understanding its reactivity and stability. The molecule consists of a 4-methoxybenzoyl group attached to a cyanide moiety. The strong electron-withdrawing nature of the carbonyl and cyano groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its degradation pathways.

The Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for 4-methoxybenzoyl cyanide, like other acyl cyanides, is hydrolysis.[2] This process involves the reaction of the acyl cyanide with water to yield 4-methoxybenzoic acid and hydrogen cyanide. The rate and mechanism of this hydrolysis are significantly influenced by the pH of the environment.

Studies on analogous compounds, such as benzoyl cyanide, have elucidated two primary hydrolysis mechanisms[2]:

-

Alkaline Hydrolysis : At a pH greater than 5.0, the hydrolysis is predominantly a bimolecular reaction, first-order in both the acyl cyanide and the hydroxide ion concentration. The highly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon.

-

Neutral to Acidic Hydrolysis : At a lower pH, the reaction with water becomes the dominant pathway. This "water reaction" is subject to general base catalysis and, interestingly, can be inhibited by acids.[2]

This pH-dependent reactivity underscores the critical importance of protecting 4-methoxybenzoyl cyanide from moisture, as even neutral water can lead to degradation.

Visualizing the Hydrolysis of 4-Methoxybenzoyl Cyanide

Caption: Hydrolysis of 4-Methoxybenzoyl Cyanide.

Recommended Storage Conditions

Based on its chemical nature and susceptibility to hydrolysis, the following storage conditions are recommended for 4-methoxybenzoyl cyanide to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | A supplier of 4-methoxybenzoyl cyanide suggests storage at room temperature. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To displace moisture and oxygen, minimizing hydrolysis and potential oxidative degradation. |

| Container | Tightly Sealed, Opaque Glassware | Prevents ingress of moisture and protects from light, which can potentially catalyze degradation. |

| Moisture | Strict Exclusion | Due to the high susceptibility to hydrolysis, it is crucial to store in a dry environment. |

| pH | Avoid Acidic and Basic Conditions | Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[3][4] |

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, 4-methoxybenzoyl cyanide should be stored separately from the following materials:

-

Water/Moisture : As detailed above, water is the primary cause of degradation through hydrolysis.

-

Strong Acids and Bases : These can catalyze hydrolysis and other decomposition reactions.[3]

-

Strong Oxidizing Agents : The aromatic ring and other functional groups could be susceptible to oxidation.

-

Strong Reducing Agents : The cyanide and carbonyl groups can be reduced.

Signs of Degradation

Visual inspection and analytical techniques can help identify the degradation of 4-methoxybenzoyl cyanide.

-

Physical Appearance : A change in color from its typical yellow to brown solid appearance or the presence of a liquid phase may indicate degradation.

-

Odor : The faint, characteristic odor of almonds, indicative of hydrogen cyanide, may signal hydrolysis.

-

Analytical Characterization : Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to monitor the purity of the compound. The appearance of signals corresponding to 4-methoxybenzoic acid would confirm degradation.

Experimental Protocols: Purity Assessment by ¹H NMR

To ensure the integrity of 4-methoxybenzoyl cyanide before use, a simple purity check using ¹H NMR is recommended.

Objective : To assess the purity of 4-methoxybenzoyl cyanide and detect the presence of 4-methoxybenzoic acid as a degradation product.

Materials :

-

4-Methoxybenzoyl cyanide sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure :

-

Dissolve a small amount (5-10 mg) of the 4-methoxybenzoyl cyanide sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Analyze the spectrum for the characteristic peaks of 4-methoxybenzoyl cyanide and the potential impurity, 4-methoxybenzoic acid.

Expected Chemical Shifts (in CDCl₃) :

-

4-Methoxybenzoyl cyanide :

-

~3.9 ppm (s, 3H, -OCH₃)

-

~7.0 ppm (d, 2H, aromatic protons ortho to -OCH₃)

-

~8.0 ppm (d, 2H, aromatic protons ortho to -C(O)CN)

-

-

4-Methoxybenzoic acid (degradation product) :

-

~3.8 ppm (s, 3H, -OCH₃)

-

~6.9 ppm (d, 2H, aromatic protons ortho to -OCH₃)

-

~8.0 ppm (d, 2H, aromatic protons ortho to -COOH)

-

A broad singlet for the carboxylic acid proton (-COOH), which can vary in chemical shift and may not always be observed.

-

The presence of significant peaks corresponding to 4-methoxybenzoic acid indicates hydrolysis has occurred.

Workflow for Purity Assessment

Caption: Workflow for Purity Assessment of 4-Methoxybenzoyl Cyanide.

Conclusion

The stability of 4-methoxybenzoyl cyanide is intrinsically linked to its identity as an acyl cyanide, with hydrolysis being the primary degradation pathway. By understanding the mechanisms of its decomposition and adhering to stringent storage and handling protocols that exclude moisture and incompatible materials, researchers can ensure the integrity of this valuable synthetic intermediate. Regular purity assessment is a final, critical step to guarantee the quality of the material before its use in sensitive applications.

References

-

Loba Chemie. (2019-01-09). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS CAS-No. - 104-47-2. [Link]

-

PubChem. (n.d.). 4-Methoxybenzoyl cyanide. National Center for Biotechnology Information. [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). 4-Methoxybenzyl cyanide CAS NO.104-47-2. [Link]

-

Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE. Product Page for CAS No. 104-47-2. [Link]

-

Ottokemi. (n.d.). 4-Methoxybenzyl cyanide, 97%. Product Page for CAS No. 104-47-2. [Link]

-

Organic Syntheses. (n.d.). Benzoyl cyanide. [Link]

- Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).

-

Royal Society of Chemistry. (2015). Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. RSC Advances. [Link]

- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Hirst, J., & Jencks, W. P. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 379-386. [Link]

-

Brewer, S. E., et al. (2011). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). Organic Process Research & Development, 15(4), 857-862. [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]

-

Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Nitriles. [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

- 1. 4-Methoxybenzoyl cyanide | C9H7NO2 | CID 641826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

The Ascendant Therapeutic Potential of 4-Methoxybenzoyl Cyanide Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 4-methoxybenzoyl moiety is one such scaffold, consistently appearing in compounds exhibiting a wide spectrum of biological activities. The introduction of a cyanide group to this scaffold to form 4-methoxybenzoyl cyanide and its derivatives presents a compelling area of investigation. The cyanide group, a potent electrophile and a versatile synthetic handle, can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel mechanisms of action and enhanced biological efficacy.

This technical guide provides a comprehensive exploration of the potential biological activities of 4-methoxybenzoyl cyanide derivatives. We will delve into their promising anticancer, antimicrobial, and enzyme-inhibitory properties, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for the rational design and evaluation of novel therapeutic agents based on this intriguing chemical scaffold.

I. Anticancer Activity: Targeting the Cytoskeleton with Precision

The proliferation of cancer cells is intrinsically linked to the dynamic instability of microtubules, key components of the cellular cytoskeleton. Disrupting this delicate equilibrium is a clinically validated strategy for cancer therapy. A notable class of compounds, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which can be considered derivatives of a 4-methoxybenzoyl core, have demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Preliminary studies indicate that these compounds exert their anticancer effects by inhibiting tubulin polymerization.[1] By binding to tubulin, the protein subunit of microtubules, they disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Caption: Proposed mechanism of anticancer activity of 4-methoxybenzoyl derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate Cancer | 0.7 - 1.0 | [1] |

| 2-Aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Melanoma | 1.8 - 2.6 | [1] |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | Melanoma & Prostate | Low nM range | [1] |

II. Antimicrobial Potential: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The exploration of novel antimicrobial agents is therefore of paramount importance. While direct studies on 4-methoxybenzoyl cyanide derivatives are emerging, investigations into structurally related compounds provide compelling evidence for their potential as antimicrobial agents.

Antibacterial Activity of 4-Methoxybenzoyl Analogs

Derivatives incorporating the 4-methoxybenzoyl moiety have demonstrated notable antibacterial activity. For instance, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone has shown moderate activity against various Salmonella species. Additionally, chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde have been found to possess antibacterial properties.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [2] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [2] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [2] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [2] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [2] |

Antifungal Activity of Related Scaffolds

The 4-methoxybenzoyl scaffold is also present in compounds with promising antifungal activity. Benzophenone derivatives containing a methoxy group have shown inhibitory effects against a range of phytopathogenic fungi. While not direct cyanide derivatives, these findings suggest that the 4-methoxybenzoyl core can be a valuable component in the design of novel antifungal agents.

III. Enzyme Inhibitory Activity: Modulating Biological Pathways

The ability of small molecules to selectively inhibit enzymes is a fundamental principle of modern pharmacology. Derivatives of 4-methoxybenzoyl have shown promise as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including those associated with metabolic disorders.

Antiglycation Activity of 4-Methoxybenzoylhydrazones

Glycation is a non-enzymatic process implicated in the complications of diabetes mellitus. A series of 4-methoxybenzoylhydrazones has been synthesized and evaluated for their antiglycation activity. Several of these compounds exhibited more potent activity than the standard, rutin, suggesting their potential as therapeutic leads for diabetic complications.[2]

| Compound | Antiglycation Activity (IC50 in µM) | Reference |

| 1 | 216.52 ± 4.2 | [2] |

| 3 | 289.58 ± 2.64 | [2] |

| 6 | 227.75 ± 0.53 | [2] |

| 7 | 242.53 ± 6.1 | [2] |

| 11 | 287.79 ± 1.59 | [2] |

| Rutin (Standard) | 294.46 ± 1.50 | [2] |

Antioxidant Properties of Thiourea Derivatives

Oxidative stress is a key contributor to numerous pathological conditions. Thiourea derivatives of 4-methoxybenzoyl chloride have been synthesized and shown to possess antioxidant properties, as demonstrated by their ability to scavenge free radicals.[3]

IV. Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-methoxybenzoyl cyanide derivatives.

A. General Synthesis of 4-Methoxybenzoyl Derivatives

The following protocol describes a general method for the synthesis of thiourea derivatives from 4-methoxybenzoyl chloride, which can be adapted for the synthesis of other derivatives.[3]

Caption: General synthesis scheme for 4-methoxybenzoyl thiourea derivatives.

Step 1: Synthesis of 4-Methoxybenzoyl Isothiocyanate

-

Dissolve 4-methoxybenzoyl chloride in dry acetone.

-

Add a solution of potassium thiocyanate (KSCN) in acetone dropwise with stirring.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, filter the precipitated potassium chloride and wash with acetone.

-

Use the resulting filtrate containing 4-methoxybenzoyl isothiocyanate directly in the next step.

Step 2: Synthesis of Thiourea Derivatives

-

To the filtrate from Step 1, add the desired primary or secondary amine dropwise with stirring at room temperature.

-

Continue stirring for 30-60 minutes.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.

B. In Vitro Cytotoxicity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

C. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and test compound.

-

Enzyme-Inhibitor Pre-incubation: In a microplate or cuvette, add the enzyme and different concentrations of the test compound. Incubate for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

V. Conclusion and Future Directions

The 4-methoxybenzoyl cyanide scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on its derivatives and structurally related compounds has revealed significant potential in the realms of anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic accessibility of these compounds, coupled with their diverse biological profiles, makes them attractive candidates for further investigation.

Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of 4-methoxybenzoyl cyanide derivatives with diverse substitutions should be synthesized and screened against a broad panel of cancer cell lines, pathogenic microorganisms, and clinically relevant enzymes.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Elucidation: A thorough understanding of the SAR will guide the rational design of more potent and selective analogs.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling preliminary data on 4-methoxybenzoyl derivatives provides a strong impetus for the continued exploration of this chemical space. Through a collaborative and multidisciplinary approach, the full therapeutic potential of these compounds can be unlocked, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (URL: [Link])

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (URL: [Link])

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (URL: [Link])

-

Cytotoxic effects of selected compounds in four cancer cell lines. (URL: [Link])

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (URL: [Link])

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (URL: [Link])

-

Synthesis, characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (URL: [Link])

-

Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. (URL: [Link])

-

Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. (URL: [Link])

-

Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Methoxybenzoyl Cyanide: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methoxybenzoyl cyanide, a versatile reagent in organic synthesis. Delving into its historical context, synthesis, and diverse applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction to a Versatile Building Block

4-Methoxybenzoyl cyanide, also known as p-anisoyl cyanide, is an aromatic acyl cyanide that has garnered significant interest as a chemical intermediate. Its unique molecular architecture, featuring an electron-donating methoxy group on the phenyl ring and a reactive cyanocarbonyl moiety, imparts a distinct reactivity profile that is leveraged in a multitude of organic transformations. This guide will explore the journey of this compound from its early synthetic roots to its contemporary applications in the synthesis of complex molecules, including those with potential therapeutic relevance.

The Genesis of an Acyl Cyanide: A Historical Perspective

The "discovery" of a synthetic compound like 4-methoxybenzoyl cyanide is more accurately a story of the development of synthetic methodologies for the broader class of aroyl cyanides. The first documented synthesis of an aroyl cyanide, benzoyl cyanide, is credited to the Swiss-American chemist John Ulric Nef in 1895.[1] Nef's pioneering work involved the reaction of benzoyl chloride with mercuric cyanide, laying the foundational chemistry for the synthesis of this class of compounds.[1]

Early methods for preparing acyl cyanides often involved the reaction of acyl halides with metal cyanides.[2][3][4] These initial approaches, while groundbreaking, were often hampered by the use of toxic heavy metal cyanides and could be challenging to perform on a larger scale.[2] Over the years, significant advancements have been made to develop more efficient, safer, and scalable processes.

A notable development in the synthesis of aroyl cyanides was the use of alkali metal cyanides in the presence of a catalyst or in a two-phase system.[2] A significant patent from 1981 describes a process for preparing dimeric 4-methoxybenzoyl cyanide, which is then heated in the presence of a basic compound, such as sodium cyanide, to yield the monomeric 4-methoxybenzoyl cyanide.[5] This method highlights a practical approach to obtaining the pure compound.

Physicochemical Properties of 4-Methoxybenzoyl Cyanide

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of 4-methoxybenzoyl cyanide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem |

| Appearance | Solid | US Patent 4,302,583 |

| Melting Point | 61-63 °C | US Patent 4,302,583 |

| CAS Number | 13755-38-9 | PubChem |

The Synthesis of 4-Methoxybenzoyl Cyanide: A Practical Guide

The preparation of 4-methoxybenzoyl cyanide can be achieved through several synthetic routes, primarily involving the reaction of a 4-methoxybenzoyl halide with a cyanide source.

From Dimeric 4-Methoxybenzoyl Cyanide

As mentioned in the historical context, one established method involves the thermal cracking of the dimeric form of 4-methoxybenzoyl cyanide in the presence of a basic catalyst.

Experimental Protocol:

-

In a distillation apparatus, 292 grams (0.5 mol) of dimeric 4-methoxybenzoyl cyanide are mixed with 3 grams of sodium cyanide.

-

The mixture is heated under a water-pump vacuum (16 mbars), initially to 180 °C.

-

The temperature is gradually increased to 210 °C towards the end of the reaction.

-

The monomeric 4-methoxybenzoyl cyanide that forms distills over and solidifies in the receiver.

-

This process yields 258 grams (88% of theory) of pure 4-methoxybenzoyl cyanide with a melting point of 61-63 °C.[5]

Caption: Synthesis of 4-Methoxybenzoyl Cyanide from its Dimer.

Reactivity and Applications in Organic Synthesis

4-Methoxybenzoyl cyanide is a valuable reagent in organic synthesis, primarily serving as an acylating agent and a precursor to various heterocyclic and carbocyclic systems. The electron-donating methoxy group enhances the reactivity of the aromatic ring, while the cyanocarbonyl group provides a versatile handle for further transformations.

Acylation Reactions

4-Methoxybenzoyl cyanide can be used to introduce the 4-methoxybenzoyl group into a variety of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. These amides are of particular interest in medicinal chemistry, with some derivatives showing potential as antimicrobial, antiviral, and anticancer agents.[6]

Synthesis of Heterocyclic Compounds

A notable application of 4-methoxybenzoyl cyanide is in the synthesis of heterocyclic compounds. For instance, it can react with isothiocyanates and ethyl 2-chloro-2-oxoacetate in a one-pot cyclization to yield 2-alkylidenethiazolidine-4,5-diones, which have demonstrated antibiotic activity against Gram-positive bacteria.[7]

Caption: Synthesis of Thiazolidinediones.

Safety and Handling

4-Methoxybenzoyl cyanide should be handled with care in a well-ventilated fume hood. As with all cyanide-containing compounds, it is toxic if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, immediate medical attention is required.

References

- Process for the preparation of acyl cyanide compounds.

- The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide.

- Preparation of acyl cyanides.

- The Genesis of a Reagent: The First Synthesis of Benzoyl Cyanide. Benchchem.

- Historical preparation methods of acetyl cyanide. Benchchem.

- 4-Methoxybenzyl cyanide synthesis. ChemicalBook. (Note: This source refers to the benzyl isomer).

- Process for the preparation of acyl cyanides.

- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides

- 4-Methoxybenzyl cyanide. ChemicalBook. (Note: This source refers to the benzyl isomer).

- 4-Methoxybenzoyl cyanide.

- 4-METHOXYBENZYL CYANIDE. Loba Chemie. (Note: This source refers to the benzyl isomer).

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.

- Past, present and future of cyanide antagonism research: From the early remedies to the current therapies. PubMed Central.

- 4-Methoxybenzyl cyanide, 97%. Ottokemi™.

- 4-Methoxybenzoyl chloride-100-07-2. Shree Ganesh Remedies Limited.